N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,5-b]pyridazine core, followed by the introduction of the difluorophenyl group and the piperidinyl-pyridinyl moiety. Common reagents and conditions include:
Starting Materials: Pyridazine derivatives, difluorobenzene, piperidine derivatives.
Reagents: Catalysts like palladium, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Conditions: Reflux, inert atmosphere (e.g., nitrogen), and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, conditions like acidic or basic medium.
Reduction: Reagents like sodium borohydride, conditions like room temperature.
Substitution: Reagents like halogenating agents, conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine: Unique due to its specific functional groups and structure.
Other Imidazo[1,5-b]pyridazines: Share the core structure but differ in substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H23F2N7 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-[(3S,5R)-3-amino-5-methylpiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine |
InChI |
InChI=1S/C23H23F2N7/c1-14-9-15(26)13-31(12-14)21-7-8-27-11-20(21)29-23-28-10-16-5-6-19(30-32(16)23)22-17(24)3-2-4-18(22)25/h2-8,10-11,14-15H,9,12-13,26H2,1H3,(H,28,29)/t14-,15+/m1/s1 |
InChI Key |
BYFQNMWZRKKFRI-CABCVRRESA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=C(C=NC=C2)NC3=NC=C4N3N=C(C=C4)C5=C(C=CC=C5F)F)N |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=NC=C2)NC3=NC=C4N3N=C(C=C4)C5=C(C=CC=C5F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.